Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. It is classified under the category of diazaspiro compounds, which are notable for their potential applications in medicinal chemistry due to their structural diversity and biological activity. The compound is primarily recognized for its role in the development of pharmaceutical agents, particularly as inhibitors of specific ion channels.
This compound is synthesized through various organic chemistry methods and is available from chemical suppliers and research institutions. Its structural formula and properties have been documented in several chemical databases and research publications.
The synthesis of tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate typically involves multiple steps that may include cyclization reactions, functional group modifications, and the use of various reagents to achieve the desired structure.
The molecular structure of tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate features a spirocyclic framework that includes nitrogen and oxygen heteroatoms.
CC(C)(C)OC(=O)N1CCC2(CCNCCO2)CC1
.Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate can participate in various chemical reactions that are significant for its application in drug development.
The mechanism of action for tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate primarily involves its interaction with specific biological targets, such as ion channels or enzymes.
Understanding the physical and chemical properties of tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate is essential for its application in scientific research.
Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: